molecular formula C12H15NO2 B090976 Methyl 1-benzylazetidine-2-carboxylate CAS No. 18085-37-5

Methyl 1-benzylazetidine-2-carboxylate

Cat. No.: B090976
CAS No.: 18085-37-5
M. Wt: 205.25 g/mol
InChI Key: CTFFWKWHYDAMKP-UHFFFAOYSA-N
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Description

Overview of Azetidine (B1206935) Derivatives in Chemical and Pharmaceutical Sciences

Azetidines are a significant class of heterocyclic compounds featuring a four-membered saturated ring containing one nitrogen atom. ontosight.aiwikipedia.org These structures, also known as azacyclobutanes, are fundamental components in both synthetic and natural products. medwinpublishers.comresearchgate.net The defining characteristic of the azetidine ring is its considerable ring strain, approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol). researchgate.netrsc.org This inherent strain dictates their reactivity, making them more stable and easier to handle than aziridines, yet reactive enough for unique chemical transformations under specific conditions. rsc.orgrsc.org

In the realm of medicinal chemistry, the azetidine scaffold is considered a "privileged motif." Its molecular rigidity and unique chemical properties have led to its incorporation into a diverse array of pharmacologically active compounds. researchgate.netnih.gov Azetidine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. medwinpublishers.comnih.gov The synthesis of these compounds, however, presents numerous challenges precisely because of the intrinsic ring strain. medwinpublishers.commedwinpublishers.com Consequently, chemists have developed specialized synthetic strategies, such as cycloaddition and cyclization reactions, to construct the four-membered ring. medwinpublishers.com

Significance of Methyl 1-benzylazetidine-2-carboxylate as a Core Scaffold

This compound is a specific azetidine derivative that has garnered attention as a versatile intermediate and core building block in organic and medicinal chemistry. chemimpex.com Its structure features the characteristic azetidine ring, a benzyl (B1604629) group attached to the nitrogen atom, and a methyl carboxylate group at the 2-position. This combination of features makes the compound a stable, yet reactive, scaffold for the synthesis of more complex molecules. chemimpex.com

The benzyl group often serves as a protecting group for the nitrogen atom, which can be removed in later synthetic steps. The methyl ester provides a reactive handle for various chemical modifications, such as amidation or reduction. These properties make this compound a valuable precursor in the development of novel pharmaceuticals, particularly in the pursuit of new therapeutic agents for neurological disorders. chemimpex.com Its utility as a key intermediate allows researchers to efficiently construct diverse molecular architectures for drug discovery programs. chemimpex.com

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC12H15NO2 uni.lu
Molecular Weight205.25 g/mol
Monoisotopic Mass205.11028 Da uni.lu
AppearanceLiquid cymitquimica.com
Predicted XlogP1.8 uni.lu

Historical Perspective of Azetidine Chemistry and its Evolution

The history of azetidine chemistry dates back over a century, with early explorations into four-membered nitrogen heterocycles. The Schiff base reaction, reported in 1907, was an early method related to the synthesis of azetidin-2-ones (β-lactams). jmchemsci.com However, the field gained significant momentum with the discovery of penicillin's structure, which contains a β-lactam ring. This discovery highlighted the profound biological activity of this class of compounds and spurred intense research into their synthesis and chemistry. jmchemsci.com

A pivotal moment in the history of natural azetidines occurred in 1955 with the isolation of L-azetidine-2-carboxylic acid from the leaves of Convallaria majalis (Lily of the Valley). medwinpublishers.com This was the first identified natural product containing the azetidine ring and it functions as a proline receptor antagonist. medwinpublishers.com The development of synthetic methodologies has been central to the evolution of azetidine chemistry. Cycloaddition reactions, such as the aza Paternò–Büchi reaction—a [2+2] photocycloaddition between an imine and an alkene—have become one of the most efficient ways to synthesize functionalized azetidines. rsc.orgresearchgate.net Over the years, synthetic methods have expanded to include ring contractions, expansions, and various cyclization strategies, making a wider range of complex azetidine derivatives accessible for study. magtech.com.cn

Current Research Landscape and Future Directions for Azetidine Compounds

The current research landscape in azetidine chemistry is vibrant and focused on several key areas. A major thrust is the development of novel, efficient, and stereoselective synthetic methods to overcome the challenges associated with constructing the strained four-membered ring. rsc.orgnih.gov Recent advances include the use of C–H activation, strain-release homologation, and photocatalysis to build and functionalize the azetidine core. rsc.org

Researchers are actively exploring the diverse pharmacological potential of azetidine derivatives. nih.gov There is significant interest in their application as antibacterial, antifungal, anticancer, and antitubercular agents, partly to combat the rise of drug-resistant microbes. medwinpublishers.commedwinpublishers.com The unique conformational constraints imposed by the azetidine ring are also being exploited in drug design, where it can serve as a bioisosteric replacement for other cyclic systems to improve pharmacological properties. ontosight.ai

Future directions point towards expanding the applications of azetidines beyond medicine. They are being investigated as chiral templates in asymmetric synthesis and as monomers for the creation of novel polymers. rsc.orgrsc.org The continued development of synthetic methodologies will undoubtedly uncover new properties and applications for this fascinating class of heterocycles, solidifying their importance in chemical science. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-benzylazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-7-8-13(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFFWKWHYDAMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402709
Record name Methyl 1-benzylazetidine-2-carboxylate
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Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18085-37-5
Record name 1-Benzyl-2-(methoxycarbonyl)azetidine
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Record name Methyl 1-benzylazetidine-2-carboxylate
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Record name methyl 1-benzylazetidine-2-carboxylate
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Reactivity and Mechanistic Investigations of Methyl 1 Benzylazetidine 2 Carboxylate

Ring Strain and Conformational Analysis of the Azetidine (B1206935) Core

The reactivity of azetidines is significantly influenced by their inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.orgresearchwithrutgers.com This strain, arising from the deviation of bond angles from the ideal tetrahedral geometry, makes the azetidine ring more susceptible to ring-opening reactions compared to its five-membered pyrrolidine (B122466) counterpart, yet more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgrsc.orgresearchwithrutgers.com

Conformational analysis of azetidine-2-carboxylic acid derivatives, close analogs of Methyl 1-benzylazetidine-2-carboxylate, indicates that the four-membered ring is not planar but exists in a puckered conformation. researchgate.net The degree of puckering and the preferred conformation are influenced by the nature and orientation of the substituents on the ring. For this compound, the bulky N-benzyl and C-2 methoxycarbonyl groups are expected to adopt pseudo-equatorial positions to minimize steric hindrance. The conformational flexibility of the azetidine ring is a crucial factor in determining its interaction with reactants and catalysts, thereby influencing the stereochemical outcome of reactions.

Reactions at the Azetidine Nitrogen Atom

The lone pair of electrons on the azetidine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. For a tertiary amine such as this compound, these reactions lead to the formation of a quaternary ammonium (B1175870) salt.

N-Alkylation and N-Acylation Reactions

While N-alkylation and N-acylation are common reactions for primary and secondary amines, for a tertiary amine like this compound, these transformations result in quaternization of the nitrogen atom. The reaction with an alkyl halide (e.g., methyl iodide) or an acyl halide would lead to the formation of a quaternary azetidinium salt. The rate and efficiency of these reactions are dependent on the nature of the alkylating or acylating agent and the reaction conditions.

Quaternization and its Chemical Consequences

Quaternization of the azetidine nitrogen in this compound with an alkylating agent, such as methyl triflate or methyl iodide, results in the formation of a positively charged azetidinium salt. mdpi.com This process has profound chemical consequences, as it significantly activates the azetidine ring. The quaternization introduces a good leaving group (the neutral tertiary amine upon ring opening) and further polarizes the C-N bonds, making the ring highly susceptible to nucleophilic attack. researchgate.net The rate of subsequent ring cleavage is often dictated by the rate of this initial quaternization step. researchgate.net

Alkylating AgentProduct
Methyl Iodide1-Benzyl-1-methylazetidinium-2-carboxylate Iodide
Methyl Triflate1-Benzyl-1-methylazetidinium-2-carboxylate Triflate

Ring Opening Reactions via Azetidinium Intermediates

The azetidinium salts formed from the quaternization of this compound are key intermediates in a variety of ring-opening reactions. researchgate.net The increased ring strain and the presence of a positive charge on the nitrogen atom facilitate nucleophilic attack at one of the ring carbons, leading to the cleavage of a C-N bond. This strain-release-driven ring opening is a powerful tool for the synthesis of functionalized acyclic amines. nih.gov

The regioselectivity of the ring opening is influenced by both steric and electronic factors. Nucleophilic attack can occur at either the C-2 or C-4 position of the azetidine ring. The presence of the ester group at C-2 can influence the preferred site of attack. For instance, reaction with nucleophiles like halides or cyanides can lead to the formation of γ-amino acid derivatives.

Reactions at the C-2 Carbon of the Azetidine Ring

The C-2 carbon of this compound is activated by the adjacent ester group, allowing for reactions via enolate intermediates.

α-Alkylation and α-Functionalization

The α-proton at the C-2 position of this compound can be abstracted by a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then react with various electrophiles in α-alkylation and α-functionalization reactions. This strategy is analogous to the well-established α-alkylation of proline derivatives. nih.govacs.org

The stereochemical outcome of these reactions is of significant interest. The existing stereocenter at C-2 and the chiral environment provided by the N-benzyl group can direct the approach of the electrophile, potentially leading to high diastereoselectivity. The choice of base, solvent, and reaction temperature can all play a crucial role in controlling the stereoselectivity of the α-functionalization.

ElectrophileProduct of α-Functionalization
Methyl IodideMethyl 1-benzyl-2-methylazetidine-2-carboxylate
Benzyl (B1604629) BromideMethyl 1-benzyl-2-benzylazetidine-2-carboxylate
Acetyl ChlorideMethyl 1-benzyl-2-acetylazetidine-2-carboxylate

Nucleophilic Additions and Substitutions

The C-2 position of this compound is activated by the adjacent carbonyl group, making the α-proton acidic and susceptible to deprotonation by a strong base. This generates a carbanion or, more accurately, an enolate, which can act as a nucleophile, attacking various electrophiles. This process, known as α-alkylation, is a key method for introducing substituents at the C-2 position of the azetidine ring.

Research in this area has demonstrated the viability of diastereoselective α-alkylation on similar N-substituted azetidine-2-carboxylic acid esters. rsc.org For instance, the tert-butyl ester analogue has been successfully alkylated via the formation of its N-borane (BH₃) complex. rsc.org The reaction proceeds by treating the N-borane complex with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to form the enolate. This enolate then reacts with an electrophile, such as an alkyl halide, to yield the α-substituted product. rsc.org A proposed mechanism suggests that the alkylation occurs from the side opposite to the bulkier N-substituent to minimize steric hindrance. rsc.org

This methodology allows for the synthesis of a variety of α-substituted azetidine-2-carboxylic acid esters. rsc.org The N-benzyl group in the title compound plays a crucial role in influencing the stereochemical outcome of such reactions.

Table 1: Representative α-Alkylation of Azetidine-2-Carboxylate Derivatives

Electrophile Base Product Diastereomeric Ratio (dr)
Benzyl bromide LDA α-Benzyl azetidine-2-carboxylate -
Methyl iodide LDA α-Methyl azetidine-2-carboxylate -
Allyl bromide LDA α-Allyl azetidine-2-carboxylate -

Data is generalized based on studies of similar azetidine ester systems. rsc.org

Reductions and Oxidations at C-2

The reactivity of the C-2 position is dominated by the chemistry of the carboxylic acid ester group.

Reductions: The methyl ester group at C-2 can be readily reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.orgmasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to yield the primary alcohol, (1-benzylazetidin-2-yl)methanol, after an acidic workup. libretexts.orgyoutube.com

Reaction Scheme for Reduction: this compound + LiAlH₄ in THF, followed by H₃O⁺ → (1-benzylazetidin-2-yl)methanol

Oxidations: Oxidation at the C-2 position of this compound is not a commonly reported transformation. The C-2 carbon is a tertiary center with no attached hydrogen atom (other than the α-proton, which is involved in enolate chemistry), making direct oxidation at this position challenging without cleavage of the ring or degradation of the molecule.

Reactions Involving the Methyl Ester Group

The methyl ester functionality is a versatile handle for further synthetic modifications, allowing for its conversion into other carboxylic acid derivatives.

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of this compound, reacting it with a different alcohol (R'-OH) in the presence of a catalyst would yield the corresponding new ester (1-benzylazetidine-2-carboxylic acid R' ester) and methanol.

Base-Catalyzed Transesterification: This typically involves using an alkoxide base (e.g., NaOR') in the corresponding alcohol (R'OH). The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.com

Acid-Catalyzed Transesterification: This method often employs a strong acid catalyst (e.g., H₂SO₄ or TsOH). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol. masterorganicchemistry.com

While not extensively documented for the title compound itself, DBU-catalyzed transesterification has been used effectively on related aminomalonic esters during the synthesis of azetidine-2-carboxylic acid, highlighting the feasibility of this reaction within this class of compounds. tandfonline.com

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-benzylazetidine-2-carboxylic acid, under either acidic or basic conditions. psu.edu

Basic hydrolysis, also known as saponification, is the more common method. It involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). psu.educhemspider.com The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the methoxide ion. The resulting carboxylate salt is subsequently protonated in a separate acidic workup step to yield the final carboxylic acid. chemspider.com A procedure for a related compound involves refluxing with a saturated barium hydroxide solution. prepchem.com

Table 2: Conditions for Hydrolysis of Methyl Esters

Condition Reagents Solvent Product after Workup
Basic (Saponification) NaOH or KOH Water/Methanol Carboxylic Acid
Basic (Saponification) Ba(OH)₂ Water Carboxylic Acid
Acidic H₂O, H⁺ (e.g., HCl, H₂SO₄) Water/Dioxane Carboxylic Acid

Generalized conditions based on standard ester hydrolysis procedures. psu.educhemspider.comprepchem.com

The direct conversion of this compound to 1-benzylazetidine-2-carboxylic acid amide is a documented transformation. chemicalbook.comchemicalbook.com This can be achieved by reacting the ester with ammonia (B1221849) or an amine.

A common laboratory method involves treating the ester with an aqueous solution of ammonia. This nucleophilic acyl substitution reaction displaces the methoxy (B1213986) group with an amino group to form the primary amide. rsc.org For example, a similar substrate, methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate, was successfully converted to the corresponding amide by stirring with a 25% aqueous ammonia solution at room temperature for one day. rsc.org

More recent and highly efficient methods for the amidation of esters have also been developed. One such method involves reacting the ester with sodium amidoborane (NaNH₂BH₃) in THF at room temperature. This reaction is reported to be extremely rapid, often completing within minutes, and proceeds in high yield without the need for a catalyst. nih.gov

Table 3: Comparison of Amidation Methods for Esters

Method Reagents Conditions Reaction Time Yield
Ammonolysis Aqueous NH₃ Room Temperature ~24 hours Moderate
Amidoborane NaNH₂BH₃ Room Temperature, THF ~5 minutes High (e.g., >90%)

Data based on amidation of similar esters. rsc.orgnih.gov

Mechanistic Pathways of Rearrangement Reactions

Azetidine-2-carboxylic acid esters can undergo specific rearrangement reactions, leveraging the unique structural features of the four-membered ring. One such transformation is the base-induced Sommelet-Hauser rearrangement. researchgate.net

This rearrangement typically occurs on ammonium salts derived from the azetidine ester. The process is initiated by the deprotonation of a benzylic proton on the N-benzyl group by a strong base, forming a nitrogen ylide. This is followed by a tandfonline.comresearchgate.net-sigmatropic rearrangement, where the C-2 of the azetidine ring attacks the ortho position of the benzyl group's aromatic ring. A subsequent proton transfer and rearomatization lead to the final product, a 2-aryl-substituted derivative. This reaction provides a pathway to introduce complexity and aromatic substitution patterns onto the azetidine scaffold. researchgate.net

Another potential, though less direct, rearrangement is the Wolff rearrangement. This has been observed in related systems where 3-diazotetramic acids (which contain a β-lactam, or 2-oxoazetidine, core) undergo thermal microwave-assisted Wolff rearrangement to yield 2-oxoazetidine-3-carboxylic acid derivatives. beilstein-journals.org While this involves a different oxidation state at C-2, it illustrates the propensity of strained ring systems to participate in rearrangement cascades.

Stevens Rearrangement of Quaternary Ammonium Salts Derived from this compound

The Stevens rearrangement is a base-promoted 1,2-migration of an alkyl or benzyl group from a quaternary ammonium nitrogen to an adjacent carbanionic center, which is formed by deprotonation of the carbon alpha to the nitrogen. organicreactions.orgwikipedia.org This reaction provides a valuable method for the formation of carbon-carbon bonds and the synthesis of more complex amine structures.

In the context of this compound, the formation of a quaternary ammonium salt, followed by treatment with a base, can induce a Stevens rearrangement. A notable example involves the generation of an azetidinium ylide from this compound. This intermediate then undergoes an efficient bohrium.comnih.gov-shift of the ester-substituted carbon, leading to a ring-expanded pyrrolidine product. nih.gov

The general mechanism for the Stevens rearrangement of a quaternary ammonium salt derived from this compound is proposed to proceed through the following steps:

Quaternization: The nitrogen atom of this compound is alkylated to form a quaternary ammonium salt.

Ylide Formation: A strong base abstracts a proton from the carbon alpha to the positively charged nitrogen, forming a highly reactive ylide intermediate. The presence of the carboxylate group can influence the acidity of the alpha-proton. wikipedia.org

bohrium.comnih.gov-Sigmatropic Rearrangement: The ylide then undergoes a concerted or radical-mediated bohrium.comnih.gov-rearrangement, where one of the groups attached to the nitrogen migrates to the adjacent carbanionic carbon. In the case of the azetidinium ylide derived from the target compound, this results in the expansion of the four-membered ring to a five-membered pyrrolidine ring. nih.gov

Table 1: Stevens Rearrangement of an Azetidinium Ylide Derived from this compound nih.gov

ReactantIntermediateProduct
Azetidinium salt derived from this compoundAzetidinium ylideRing-expanded pyrrolidine derivative

This table illustrates the transformation of an azetidinium salt, via an ylide intermediate, to a pyrrolidine product through a Stevens-type rearrangement.

The efficiency and outcome of the Stevens rearrangement can be influenced by several factors, including the nature of the substituents on the nitrogen and the reaction conditions. Competing reactions, such as the Sommelet-Hauser rearrangement, may also occur depending on the structure of the quaternary ammonium salt. organicreactions.org

Other Rearrangement Reactions Involving the Azetidine Ring System

Beyond the Stevens rearrangement, the strained azetidine ring system can participate in a variety of other rearrangement reactions, often leading to the formation of larger, more stable heterocyclic structures. These rearrangements are typically driven by the release of ring strain.

One of the most common rearrangement pathways for azetidinium salts is ring expansion . Substituted pyrrolidines, piperidines, and even larger rings like azepanes and azocanes can be synthesized through the ring expansion of azetidinium intermediates. bohrium.com This transformation can be achieved through a nucleophilic attack on an intermediate or via the rearrangement of an azetidinium ylide. bohrium.com The difference in ring strain between the starting azetidine and the resulting larger ring is a key thermodynamic driving force for these reactions. bohrium.com

For instance, the formation of bicyclic azetidinium ions can serve as a precursor to a range of ring-expanded products. The regioselectivity of the subsequent nucleophilic attack on these bicyclic intermediates determines the size of the resulting heterocyclic ring. bohrium.com

Another type of rearrangement involves fragmentation reactions . Under certain conditions, such as promotion by Lewis acids like diethylaluminum chloride (AlEt2Cl), the azetidine ring can undergo fragmentation, leading to the formation of acyclic products. dntb.gov.ua

Table 2: Overview of Rearrangement Reactions of the Azetidine Ring System

Rearrangement TypeDriving ForceTypical Products
Stevens RearrangementYlide formation and stabilizationSubstituted amines, ring-expanded heterocycles
Ring ExpansionRelease of ring strainPyrrolidines, piperidines, azepanes
FragmentationLewis acid promotionAcyclic amine derivatives

This table summarizes the main types of rearrangement reactions that the azetidine ring system can undergo, highlighting the driving forces and the resulting product classes.

Advanced Applications in Medicinal Chemistry and Drug Discovery

Methyl 1-benzylazetidine-2-carboxylate as a Building Block in Drug Synthesis

This compound serves as a key intermediate in pharmaceutical synthesis. chemimpex.com Its utility stems from the unique structural properties conferred by the azetidine (B1206935) ring, which enhances its reactivity and makes it a valuable precursor for a variety of bioactive molecules. chemimpex.com As a protected form of azetidine-2-carboxylic acid, this compound provides a stable and readily functionalizable scaffold essential for constructing more complex molecules. chemimpex.com Researchers in synthetic organic chemistry utilize this compound as a versatile intermediate to develop new drugs, leveraging its favorable properties like stability and ease of modification to create potential drug candidates with improved efficacy. chemimpex.com

Design and Development of Novel Bioactive Compounds

The distinct conformation of the azetidine ring makes this compound an attractive starting point for the development of novel therapeutic agents. chemimpex.com The rigid framework allows for the synthesis of conformationally constrained analogues of endogenous ligands, a strategy often employed to increase receptor affinity and selectivity. For instance, derivatives of the core azetidine-2-carboxylic acid scaffold have been successfully used to create potent inhibitors of gamma-aminobutyric acid (GABA) uptake. nih.gov By modifying the azetidine scaffold, researchers can systematically probe the structural requirements of biological targets and develop compounds with specific, targeted biological activities. chemimpex.com This approach is particularly noted in the pursuit of treatments for neurological disorders. chemimpex.com

Exploration of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives originating from the this compound scaffold, SAR exploration involves systematic modification at several key positions to optimize potency and selectivity for a given biological target.

A notable example is the development of azetidine derivatives as GABA uptake inhibitors targeting the GAT-1 and GAT-3 transporters. nih.gov In these studies, modifications to the N-substituent of the azetidine ring were critical for activity. The research demonstrated that introducing large, lipophilic moieties at this position significantly enhanced potency.

Table 1: SAR Findings for Azetidine-2-carboxylate Derivatives as GAT-1 Inhibitors

N-Substituent on Azetidine RingTargetPotency (IC₅₀)Key Finding
4,4-diphenylbutenylGAT-12.83 µMLarge, lipophilic groups enhance inhibitory activity. nih.gov
4,4-bis(3-methyl-2-thienyl)butenylGAT-12.01 µMHeteroaromatic lipophilic groups can further increase potency. nih.gov
Tris(4-methoxyphenyl)methoxy]ethylGAT-315.3 µMThe structure of the lipophilic group also determines selectivity between transporter subtypes. nih.gov

These findings highlight a clear SAR trend: inhibitory potency at GABA transporters is highly dependent on the nature of the lipophilic N-substituent, demonstrating the value of this scaffold in targeted drug design.

Role in Drug Design and Optimization

One of the most powerful strategies in drug design is the use of conformational restriction to lock a flexible molecule into its bioactive conformation. The azetidine ring of this compound is a prime example of such a conformational restraint. Compared to the more flexible five-membered ring of proline, the four-membered azetidine ring is less puckered and imposes more significant constraints on the peptide backbone when incorporated into a larger molecule. nih.gov This rigidity can reduce the entropic penalty of binding to a receptor, potentially leading to a significant increase in binding affinity. The substitution of a proline residue with an azetidine-2-carboxylic acid moiety can induce conformational changes sufficient to alter the tertiary structure of a polypeptide, a factor that can be harnessed to optimize drug-target interactions. researchgate.net

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key tactic in lead optimization. This compound is relevant to this strategy in two main ways.

First, the azetidine-2-carboxylic acid core is a well-established bioisostere of proline. nih.govwikipedia.org Proline's five-membered ring is a common feature in bioactive peptides, and replacing it with the smaller four-membered azetidine ring can alter a compound's steric profile and conformational preferences. nih.gov This substitution can lead to improved pharmacological properties, such as enhanced receptor selectivity or improved metabolic stability.

Second, the methyl carboxylate group of the molecule can be replaced with other functional groups known to be bioisosteres of carboxylic acids. This is often done to improve pharmacokinetic properties, such as cell membrane permeability or metabolic stability, while retaining the necessary interactions with the target. Studies on azetidine derivatives have explicitly included the tetrazole ring as a bioisosteric substitute for the carboxylic acid group to probe its effect on biological activity. nih.gov

Table 2: Potential Bioisosteric Replacements for the Carboxylate Group

Original GroupPotential BioisostereRationale for Replacement
Carboxylic Acid / EsterTetrazoleMimics the acidic properties of a carboxylic acid but with increased lipophilicity and metabolic stability. nih.gov
Carboxylic Acid / EsterHydroxamic AcidCan act as a metal-chelating group, useful for targeting metalloenzymes.
Carboxylic Acid / EsterAcylsulfonamideIncreases acidity compared to a carboxylic acid and can form different hydrogen bond interactions.

Integration into Complex Chemical Entities

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The benzyl (B1604629) group can be removed through catalytic hydrogenation, and the methyl ester can be hydrolyzed or converted into other functional groups. These modifications allow for the incorporation of the azetidine-2-carboxylate core into a wide range of larger, more complex chemical structures.

The synthesis of tetrapeptides containing azetidine-2-carboxylic acid has been reported, demonstrating its use in peptide chemistry. Furthermore, the development of azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid from D-glucose showcases the integration of the azetidine scaffold into carbohydrate chemistry. These examples underscore the broad utility of this compound and its derivatives as building blocks for creating novel and intricate molecules with potential therapeutic applications. chemimpex.com

Synthesis of Azetidine-Fused Heterocycles

The inherent ring strain of the azetidine core makes it a suitable precursor for the synthesis of various fused heterocyclic systems. One notable application is the creation of azetidine-fused 1,4-benzodiazepines, a class of compounds with significant interest in pharmaceutical research due to their diverse biological activities. nih.gov

A facile and efficient method has been developed for synthesizing functionalized 1,4-benzodiazepine derivatives starting from derivatives of 1-benzylazetidine-2-carboxylate. nih.gov The key step involves a copper-catalyzed intramolecular cross-coupling reaction. Specifically, 1-(2-bromobenzyl)azetidine-2-carboxamides undergo a CuI/N,N-dimethylglycine-catalyzed cyclization to produce 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] clockss.orgnih.govdiazepin-10(2H)-ones. nih.gov This transformation proceeds smoothly under mild conditions, efficiently constructing the fused bicyclic system. nih.gov These fused products serve as intermediates that can be further diversified. nih.gov

General strategies for forming fused azetidines often involve cycloaddition reactions. nih.govnih.gov Methods such as the aza Paternò-Büchi reaction, which is a [2+2] cycloaddition, are employed to create fused azetidine rings. nih.gov Additionally, [3+2]-cycloaddition reactions involving azetidine derivatives are a powerful tool for rapidly building molecular complexity and forming fused heterocycles containing both four- and five-membered rings. nih.gov

Table 1: Synthesis of Azetidine-Fused 1,4-Benzodiazepines

Starting Material Catalyst System Product Yield

Preparation of Pyrrolidine (B122466) Derivatives via Ring Opening

The ring strain of azetidines can be strategically exploited to drive ring-opening and ring-expansion reactions, providing access to other important heterocyclic structures like pyrrolidines. clockss.org A significant application of this compound is its conversion to pyrrolidine derivatives through a copper-catalyzed ring expansion. clockss.org

This transformation is achieved by reacting this compound with ethyl diazoacetate in the presence of a copper catalyst, such as copper(II) acetylacetonate (Cu(acac)₂). clockss.org The reaction proceeds through the formation of an ammonium (B1175870) ylide intermediate, which then undergoes a Stevens chemimpex.comnih.gov-shift. clockss.org The strain of the azetidine ring is a key driving force for the expansion, favoring the migration of an internal C-N bond to yield a more stable five-membered pyrrolidine ring. clockss.org

This ring expansion strategy has been successfully applied to the total synthesis of pyrrolizidine alkaloids. clockss.org For instance, the resulting pyrrolidine derivative serves as a key intermediate in the synthesis of the natural products (±)-turneforcidine and (±)-platynecine, demonstrating the synthetic utility of this methodology in accessing complex and biologically relevant molecules. clockss.org The azetidine-fused compounds can also undergo subsequent ring-opening reactions when treated with various nucleophiles like sodium azide (NaN₃), potassium cyanide (KCN), or sodium thiophenolate (PhSNa) after an N-methylation step, leading to diverse 1,4-benzodiazepine derivatives with functionalized side chains. nih.gov

Table 2: Ring Expansion of this compound

Reactant Reagent Catalyst Key Intermediate Product

Table of Mentioned Compounds

Compound Name
This compound
1-(2-bromobenzyl)azetidine-2-carboxamide
1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] clockss.orgnih.govdiazepin-10(2H)-one
Pyrrolidine
Ethyl diazoacetate
Copper(II) acetylacetonate
(±)-turneforcidine
(±)-platynecine
Sodium azide
Potassium cyanide
Sodium thiophenolate
Copper(I) iodide

Theoretical and Computational Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For Methyl 1-benzylazetidine-2-carboxylate, methods like Density Functional Theory (DFT) would be employed to determine its optimized geometry, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the distribution of electron density.

These calculations would provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and the molecule's behavior in chemical reactions. While general principles of quantum chemistry are well-established, specific values for this compound are absent from the literature.

Table 1: Hypothetical Data from Quantum Chemical Calculations

ParameterPredicted Value RangeSignificance
HOMO Energy-Electron-donating ability
LUMO Energy-Electron-accepting ability
HOMO-LUMO Gap-Chemical reactivity and stability
Dipole Moment-Polarity and solubility

Note: This table is for illustrative purposes only, as specific data for this compound is not available.

Molecular Dynamics Simulations of Azetidine (B1206935) Ring Behavior

Such simulations could track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, providing a measure of the molecule's stability and the flexibility of its different regions. This information is particularly valuable for understanding how the molecule might interact with biological targets.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms and identifying the high-energy transition states that govern reaction rates. For this compound, theoretical studies could predict the outcomes of various chemical transformations, such as ring-opening reactions or modifications of its functional groups.

By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways and the structures of the transition states. This knowledge is invaluable for optimizing synthetic routes and designing new reactions. nih.govcuny.edu

Computational Approaches for Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are crucial in drug discovery for predicting the biological activity of a compound based on its chemical structure. For a series of derivatives of this compound, QSAR models could be developed to correlate molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with a specific biological activity.

These models would guide the synthesis of new analogues with potentially improved potency or other desirable properties. While SAR studies have been conducted on other azetidine derivatives, no such studies have been published for this compound itself. nih.gov

Conformational Analysis using Computational Methods

The three-dimensional shape of a molecule is critical to its function, particularly in a biological context. Computational conformational analysis can identify the most stable (lowest energy) conformations of this compound. By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, a potential energy surface can be generated.

This analysis would reveal the preferred spatial arrangement of the benzyl (B1604629) and carboxylate groups relative to the azetidine ring, which is essential for understanding its interaction with other molecules.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 1-benzylazetidine-2-carboxylate by providing detailed information about its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR would be employed.

¹H NMR Spectroscopy would identify all the distinct proton environments in the molecule. The spectrum would be expected to show signals corresponding to the protons of the benzyl (B1604629) group (aromatic and benzylic CH₂), the protons on the azetidine (B1206935) ring (the CH and CH₂ groups), and the protons of the methyl ester group. The chemical shift (δ) of these signals, their integration (the area under the peak, proportional to the number of protons), and their splitting patterns (multiplicity, due to spin-spin coupling with neighboring protons) would allow for the complete assignment of the proton skeleton.

¹³C NMR Spectroscopy provides information about the carbon framework of the molecule. A ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, the carbons of the azetidine ring, and the methyl carbon of the ester. The chemical shifts of these signals are indicative of the type of carbon and its electronic environment.

Despite the critical role of NMR in structural elucidation, a comprehensive search of scientific literature and chemical databases did not yield specific, publicly available experimental ¹H or ¹³C NMR data for this compound.

¹H NMR Data for this compound
Data not available in searched scientific literature.
¹³C NMR Data for this compound
Data not available in searched scientific literature.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. For this compound (molar mass: 205.25 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 205. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) or cleavage of the benzyl group (C₇H₇⁺, 91 Da), which is often a stable and prominent fragment. The azetidine ring could also undergo characteristic ring-opening fragmentations.

While predicted mass-to-charge ratios for various adducts of this compound are available in databases like PubChem, specific experimental mass spectra detailing the fragmentation patterns were not found in the surveyed literature. uni.lu

Predicted Mass Spectrometry Data for this compound Adducts Predicted m/z
[M+H]⁺206.11756
[M+Na]⁺228.09950
[M-H]⁻204.10300
[M]⁺205.10973

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group. Other expected signals would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (typically 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

A specific experimental IR spectrum with assigned absorption bands for this compound could not be located in the public scientific domain.

Expected IR Absorption Bands for this compound Wavenumber (cm⁻¹) Functional Group
Experimental data not available. ~2850-3100C-H (aliphatic/aromatic) Stretch
~1735-1750C=O (ester) Stretch
~1450-1600C=C (aromatic) Stretch
Fingerprint RegionC-N, C-O Stretches

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires the compound to be in a crystalline form. By diffracting X-rays off the crystal lattice, a detailed map of electron density can be generated, revealing the precise spatial arrangement of atoms. For a chiral molecule like this compound, if a single crystal of one enantiomer can be grown, anomalous dispersion effects can be used to unambiguously determine its absolute configuration (R or S). nih.govmit.edu This is a crucial step in the characterization of enantiomerically pure compounds. researchgate.netnih.gov

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, its absolute configuration has not been experimentally confirmed by this method.

X-ray Crystallographic Data for this compound
No crystal structure data available in searched scientific literature.

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the separation of isomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation in time as they pass through the column. For this compound, a suitable chiral HPLC method would involve selecting an appropriate chiral column and a mobile phase (a mixture of solvents like hexane (B92381) and an alcohol such as isopropanol). The two enantiomers would elute at different retention times, and the relative area of their peaks in the chromatogram would be used to calculate the enantiomeric excess of the sample.

While HPLC is the standard method for such determinations, a specific, validated chiral HPLC method for the enantiomeric separation of this compound, including details of the column, mobile phase, and retention times, was not found in the reviewed scientific literature. However, methods for similar azetidine-2-carboxylic acid derivatives have been reported, often using polysaccharide-based chiral columns. tandfonline.com

Chiral HPLC Method for this compound
Specific experimental method not available in searched scientific literature.

Preparative Chromatography

Preparative chromatography is a crucial technique employed in the synthesis of this compound to isolate and purify the compound from reaction mixtures. The primary goal is to separate the desired product from unreacted starting materials, byproducts, and other impurities on a larger scale than analytical chromatography. The most common method for this purpose is preparative column chromatography using silica (B1680970) gel as the stationary phase. rsc.orgvelocityscientific.com.ausilicycle.com

The principle of separation relies on the differential adsorption of the components of the mixture onto the stationary phase. silicycle.com Silica gel is a polar adsorbent, and the separation is typically achieved by eluting the column with a non-polar mobile phase, often a mixture of solvents. The polarity of the mobile phase is carefully optimized to achieve the best separation. For compounds like this compound, a gradient of solvents, commonly mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, is used. rsc.org Components with lower polarity travel down the column faster, while more polar components are retained longer on the silica gel.

The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product. Once the desired fractions are collected, the solvent is removed, typically under reduced pressure, to yield the purified this compound. The purity of the isolated compound is then confirmed using analytical methods like HPLC or NMR spectroscopy.

Below is a table summarizing typical conditions used in the preparative column chromatography for the purification of related heterocyclic esters.

ParameterDescription
Stationary PhaseSilica Gel (e.g., 60 Å, particle size 40-63 µm)
Mobile Phase (Eluent)Mixtures of Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate
Elution ModeGradient elution (increasing polarity) or Isocratic elution
Fraction MonitoringThin-Layer Chromatography (TLC) with UV visualization or chemical staining
Post-PurificationSolvent evaporation under reduced pressure

Determination of Stereochemical Purity and Enantiomeric Excess (ee)

As this compound possesses a chiral center at the C2 position of the azetidine ring, determining its stereochemical purity and enantiomeric excess (ee) is critical, especially in asymmetric synthesis. Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in comparison to the other. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase being the most prevalent and reliable method. csfarmacie.czheraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. csfarmacie.cz The separation is achieved on a Chiral Stationary Phase (CSP), which is designed to interact differently with each enantiomer of a racemic mixture. eijppr.com This differential interaction, often explained by the "three-point interaction" model, leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. csfarmacie.cz

A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica support) being particularly versatile and widely used for a broad range of compounds. nih.gov The choice of the CSP and the mobile phase is crucial for achieving successful enantioseparation. For compounds like this compound, method development would involve screening various chiral columns and mobile phase compositions (typically mixtures of alkanes like hexane or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol) to find the optimal conditions for resolution. nih.govbeilstein-journals.org The ratio of the peak areas for the two enantiomers in the resulting chromatogram is used to calculate the enantiomeric excess.

The table below illustrates typical chiral HPLC conditions that could be adapted for the analysis of this compound, based on methods used for similar chiral molecules.

ParameterExample Condition
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., CHIRALPAK® series like AD-H, AS-H, IC) nih.govbeilstein-journals.org
Mobile Phasen-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate0.5 - 1.0 mL/min
DetectionUV Absorbance (e.g., at 254 nm)
Column TemperatureAmbient or controlled (e.g., 25 °C)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful tool for determining enantiomeric excess. nih.govresearchgate.net Since enantiomers are indistinguishable in an achiral solvent, their NMR spectra are identical. However, by introducing a chiral auxiliary, the enantiomers can be converted into diastereomers, which have different physical properties and thus distinct NMR spectra. researchgate.net

This can be achieved in two ways:

Chiral Derivatizing Agents (CDAs): The analyte is reacted with a single enantiomer of a chiral derivatizing agent to form a covalent diastereomeric mixture. These diastereomers will exhibit different chemical shifts in their NMR spectra, and the integration of the distinct signals allows for the calculation of the diastereomeric ratio, which corresponds to the original enantiomeric ratio. researchgate.net

Chiral Solvating Agents (CSAs): The analyte is dissolved in an NMR solvent containing a chiral solvating agent. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This association leads to small, but measurable, differences in the chemical shifts of the corresponding protons or carbons of the two enantiomers, enabling the determination of their ratio. researchgate.net

While HPLC is often more sensitive for detecting minor enantiomers, NMR provides a convenient and rapid method for ee determination without the need for extensive method development, provided suitable chiral auxiliaries are available. nih.govrug.nl

Q & A

Q. How can researchers avoid biases in reporting synthetic yields or crystallographic parameters?

  • Methodological Answer : Adhere to IUCr standards for crystallography: report R-factors, completeness, and redundancy for all datasets. For synthetic studies, include triplicate experiments with error margins. Disclose any outliers excluded from analysis and justify their removal .

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Methyl 1-benzylazetidine-2-carboxylate
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.